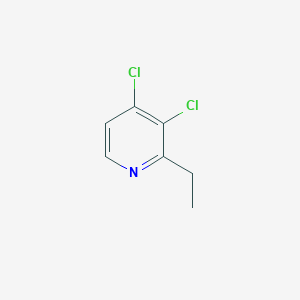

3,4-Dichloro-2-ethylpyridine

Description

Significance of Halogenated Pyridine (B92270) Frameworks in Contemporary Chemical Research

Halogenated pyridine frameworks are exceptionally valuable building blocks in modern chemical research. The introduction of halogen atoms onto the pyridine ring serves several critical purposes. Halogens act as versatile functional handles, enabling a wide range of subsequent transformations, most notably cross-coupling reactions (like Suzuki, Stille, and Buchwald-Hartwig amination), which are fundamental for constructing complex molecular architectures.

Furthermore, the electronegativity and size of halogen substituents significantly influence the electronic landscape of the pyridine ring. They can alter the pKa of the ring nitrogen, modify the reactivity towards electrophilic or nucleophilic attack, and introduce specific steric and electronic effects that are crucial for molecular recognition and binding to biological targets. evitachem.com For instance, the presence of chlorine atoms can make the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a pathway to introduce a variety of nucleophiles. evitachem.com This reactivity is pivotal in the synthesis of pharmaceuticals and agrochemicals, where pyridyl moieties are frequently found. biosynth.comnih.gov

Historical Context of Pyridine Derivatization Strategies

The history of pyridine chemistry dates back to its initial isolation from bone oil in the 19th century. organic-chemistry.org Early derivatization strategies were often limited to reactions on the nitrogen atom or electrophilic substitution on the ring, which is generally less reactive than benzene (B151609) and tends to react at the 3-position. organic-chemistry.org

The development of modern synthetic methodologies has revolutionized pyridine derivatization. Key historical developments include:

Hantzsch Pyridine Synthesis (1881): A multicomponent reaction that builds the pyridine ring from a β-ketoester, an aldehyde, and ammonia (B1221849), allowing for the synthesis of substituted dihydropyridines which can then be oxidized to pyridines. google.com

Directed Ortho Metalation (DoM): The use of directing groups to deprotonate a specific position on the pyridine ring, followed by quenching with an electrophile, has enabled regioselective functionalization that was previously difficult to achieve.

Transition-Metal Catalyzed Cross-Coupling: The advent of palladium-, copper-, and nickel-catalyzed reactions in the latter half of the 20th century provided powerful tools for creating C-C and C-heteroatom bonds at specific positions on the pyridine ring, particularly from halopyridine precursors. google.com

C-H Activation: More recent strategies focus on the direct functionalization of C-H bonds, offering more atom-economical routes to substituted pyridines without the need for pre-functionalized starting materials like halopyridines.

These evolving strategies have continuously expanded the synthetic chemist's toolbox, enabling the precise and efficient synthesis of a diverse range of complex pyridine derivatives. google.com

Scope and Academic Relevance of 3,4-Dichloro-2-ethylpyridine Investigations

While extensive literature exists for many substituted pyridines, specific academic investigations into This compound are not widely documented in publicly available research. Its academic relevance is largely inferred from its status as a halogenated and alkyl-substituted pyridine, a class of compounds with significant utility as synthetic intermediates.

The compound serves as a potential precursor for more complex molecules. The two chlorine atoms at the 3- and 4-positions offer distinct electronic environments and potential for regioselective substitution or cross-coupling reactions. The ethyl group at the 2-position provides steric bulk and lipophilicity, which can be crucial for the pharmacokinetic properties of a potential drug candidate.

Research on closely related analogs, such as 3,4-dichloro-2-methylpyridine, highlights the utility of this substitution pattern. evitachem.com Dichlorinated pyridines are intermediates in the synthesis of compounds with applications in agrochemicals and pharmaceuticals, including potential antiviral agents. nih.gov Therefore, academic investigations involving this compound would likely focus on its use as a building block to explore new chemical space in drug discovery and materials science. Its reactivity in cross-coupling, SNAr, and other derivatization reactions would be of primary interest to synthetic chemists.

Physicochemical Properties of Dichloro-Alkyl-Pyridines

The properties of this compound can be inferred from its close structural analog, 3,4-dichloro-2-methylpyridine. The primary difference, an additional methylene (B1212753) group in the alkyl substituent, is expected to slightly increase the molecular weight, boiling point, and lipophilicity (logP), while having a minimal effect on the electronic properties of the pyridine ring.

Table 1: Computed Physicochemical Properties of 3,4-Dichloro-2-methylpyridine Data sourced from PubChem CID 21922890. organic-chemistry.org

| Property | Value |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 g/mol |

| XLogP3 (Lipophilicity) | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 160.9799046 Da |

Research Findings on Related Compounds

Studies on related dichloro-alkyl-pyridines demonstrate their role as versatile intermediates. For example, 3-amino-2-chloro-4-alkylpyridines are key intermediates in the synthesis of dipyridodiazepine compounds investigated for their potential biological activities. The synthesis of these precursors often involves multi-step sequences starting from simpler materials, highlighting the importance of building blocks like chlorinated pyridines. The chlorine atoms can be selectively displaced or used in coupling reactions to build more complex heterocyclic systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2N |

|---|---|

Molecular Weight |

176.04 g/mol |

IUPAC Name |

3,4-dichloro-2-ethylpyridine |

InChI |

InChI=1S/C7H7Cl2N/c1-2-6-7(9)5(8)3-4-10-6/h3-4H,2H2,1H3 |

InChI Key |

KEPWCIIZMUFDHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dichloro 2 Ethylpyridine and Analogues

De Novo Synthesis Pathways

De novo synthesis involves the construction of the heterocyclic ring from acyclic precursors. genewiz.comualberta.ca This approach is highly flexible, allowing for the introduction of various substituents by choosing appropriately substituted starting materials. For complex substitution patterns like that of 3,4-dichloro-2-ethylpyridine, building the ring from the ground up can be an effective strategy. organic-chemistry.org

The formation of the pyridine (B92270) ring is the key step in any de novo synthesis. Classical methods often rely on condensation and cyclization reactions that bring together multiple components to form the six-membered heterocycle. numberanalytics.com

One of the most established methods for pyridine synthesis is the condensation of aldehydes and ketones with ammonia (B1221849), which serves as the nitrogen donor. numberanalytics.comacsgcipr.org The Chichibabin pyridine synthesis, first reported in 1924, exemplifies this approach, typically involving the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While yields can sometimes be modest, the precursors are often inexpensive and readily available. wikipedia.org For instance, unsubstituted pyridine is produced industrially from formaldehyde (B43269) and acetaldehyde (B116499) in a gas-phase reaction over a catalyst. wikipedia.org By modifying the carbonyl precursors, substituted pyridines can be accessed.

Table 1: General Aldehyde-Ammonia Condensation for Pyridine Synthesis

| Carbonyl Precursors | Nitrogen Source | General Product |

|---|---|---|

| Aldehydes, Ketones | Ammonia (NH₃) | Substituted Pyridine |

| α,β-Unsaturated Carbonyls | Ammonia Derivatives | Substituted Pyridine |

This table illustrates common components in condensation reactions for pyridine ring formation.

Annulation strategies involve the formation of a ring onto a pre-existing molecular fragment. These methods are powerful for constructing polysubstituted pyridines with high degrees of control. rsc.org Various cycloaddition and annulation strategies have been developed, often categorized by the number of atoms each component contributes to the new ring.

A one-pot, four-component annulation has been described for producing tetraarylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate, highlighting the efficiency of multicomponent strategies. acs.org Other notable methods include:

[3+3] Cycloaddition: This approach can involve the condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes, catalyzed by a combination of a copper(I) salt and a secondary amine. organic-chemistry.org

[5+1] Annulation: A sequence involving a Michael addition followed by annulation and aromatization can yield polysubstituted pyridines from 2-fluoro-1,3-dicarbonyl compounds. organic-chemistry.org

[3+2+1] Annulation: This strategy can be used to prepare pyridine N-oxides from stabilized enolates, vinamidinium salts, and hydroxylamine (B1172632) hydrochloride. acs.org

Amide Activation Annulation: A versatile method involves activating N-vinyl or N-aryl amides with an agent like trifluoromethanesulfonic anhydride (B1165640), which then react with π-nucleophiles (e.g., alkynes) to undergo annulation and form the pyridine or quinoline (B57606) ring. organic-chemistry.org

Table 2: Selected Annulation Strategies for Pyridine Synthesis

| Strategy | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| [3+3] Condensation | O-acetyl ketoximes, α,β-unsaturated aldehydes | Copper(I) salt / Amine | organic-chemistry.org |

| [5+1] Annulation | 2-fluoro-1,3-dicarbonyls, Enamines | Transition-metal free | organic-chemistry.org |

| [3+2+1] Annulation | Ketone enolates, Vinamidinium salts, Hydroxylamine | Base | acs.org |

This table summarizes various modern annulation reactions for constructing pyridine rings.

An alternative to de novo synthesis is the functionalization of a simpler, pre-formed pyridine or pyridine derivative. The challenge lies in controlling the position of the incoming substituents (regioselectivity), as the pyridine ring has distinct electronic properties that direct substitution. numberanalytics.com Electrophilic substitution is typically directed to the 3- and 5-positions, while nucleophilic substitution favors the 2- and 4-positions. numberanalytics.com

Introducing two chlorine atoms at the C-3 and C-4 positions of a 2-ethylpyridine (B127773) skeleton requires overcoming the natural reactivity patterns of the ring. A common strategy to control regioselectivity is the use of pyridine N-oxides. Oxidation of the pyridine nitrogen to an N-oxide activates the 2- and 4-positions toward substitution. wikipedia.orgnih.gov This allows for the introduction of a halogen at the 4-position. Subsequent removal of the N-oxide and further halogenation steps can be employed to build the desired pattern.

Key halogenation approaches include:

N-Oxide Mediated Halogenation: Pyridine N-oxides can be halogenated with high regioselectivity. For example, treatment with reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SOCl₂) can introduce a chlorine atom at the 2- or 4-position. nih.gov

Phosphine-Mediated Halogenation: Specially designed phosphine (B1218219) reagents can be used to install a phosphonium (B103445) salt at the 4-position of pyridine, which is then displaced by a halide nucleophile, enabling selective halogenation at C-4. researchgate.netnih.gov

Multi-step Sequences: Achieving the 3,4-dichloro pattern may require a multi-step approach. For example, a sequence could involve the synthesis of 2,6-dibromopyridine, followed by nitration at the 3-position, and subsequent de-bromination to yield 3-nitropyridine, which can be further functionalized. wikipedia.org

Table 3: Reagents for Directed Halogenation of Pyridines

| Reagent(s) | Target Position(s) | Substrate/Intermediate |

|---|---|---|

| POCl₃ / SOCl₂ | 2- and 4- | Pyridine N-Oxide |

| Phosphine Reagents + Halide | 4- | Pyridine |

| N-Bromosuccinimide (NBS) | 2- | Pyridine |

This table provides examples of reagents used for the regioselective halogenation of pyridine and related heterocycles.

The introduction of an ethyl group, particularly at the 2-position, can be accomplished through several C-C bond-forming reactions. As with halogenation, the use of an N-oxide intermediate is a powerful strategy.

Common ethylation methods include:

Grignard Reagent Addition: The reaction of pyridine N-oxides with Grignard reagents (like ethylmagnesium bromide) followed by treatment with a reagent such as acetic anhydride or DMF can afford 2-alkylated pyridines. organic-chemistry.orggoogle.com

Organometallic Cross-Coupling: Cross-coupling reactions, such as the Suzuki coupling, can be used to attach alkyl groups. A B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium salts with organoboranes provides a route to 2-alkylpyridines. organic-chemistry.org

Reductive Coupling: A nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides has been reported for synthesizing alkylated pyridines. organic-chemistry.org While this example uses a tertiary bromide, similar principles can be applied to other alkylation reactions.

Table 4: Methodologies for Ethyl Group Introduction

| Method | Key Reagents | Substrate | Typical Position |

|---|---|---|---|

| Grignard Reaction | Ethylmagnesium bromide, Acetic Anhydride | Pyridine N-Oxide | 2- |

| B-Alkyl Suzuki Coupling | Organoborane, Pd-NHC catalyst | 2-Pyridyl Ammonium Salt | 2- |

This table outlines several methods for introducing an ethyl or other alkyl group onto a pyridine ring.

Regioselective Functionalization Techniques

Functional Group Interconversions on Precursor Molecules

The elaboration of complex pyridine derivatives frequently begins with readily available halogenated pyridine precursors. nih.gov Functional group interconversion strategies allow for the sequential and controlled introduction of desired substituents. These methods are broadly categorized into cross-coupling reactions, nucleophilic substitutions, and radical processes, each offering distinct advantages in terms of scope and regioselectivity.

Cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds in organic synthesis. nih.gov For di- or polyhalogenated pyridines, a key challenge is achieving site-selectivity, as the electronic properties of the pyridine ring and the steric environment of the catalyst can influence which halogen undergoes reaction. nih.govnih.gov

Palladium-catalyzed Suzuki-Miyaura Coupling has become a favored method for C-C bond formation due to the stability and low toxicity of the organoboron reagents. uwindsor.caacs.org However, the synthesis of 2-alkylpyridines via this method faces challenges, including the potential for β-hydride elimination from the alkyl-organometallic reagent and slower transmetalation steps. nsf.govnih.gov Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, inhibiting reactivity. nih.gov

Research has demonstrated that for dihalopyridines, such as 2,4-dichloropyridine, cross-coupling reactions conventionally favor substitution at the C-2 position, which is adjacent to the nitrogen atom. nih.govnih.gov However, recent studies have shown that this selectivity can be reversed. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can promote palladium-catalyzed cross-coupling with high selectivity at the C-4 position of 2,4-dichloropyridines. nih.govnih.govorganic-chemistry.org This ligand-controlled approach allows for the installation of aryl and alkyl groups at the C-4 position using organoboron, organozinc, and organomagnesium reagents, while leaving the C-2 chloride available for subsequent reactions. nih.gov In some cases, ligand-free "Jeffery" conditions have been shown to enhance C-4 selectivity even further. nih.govnih.gov

The B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium salts, enabled by well-defined Pd-NHC catalysts, represents another advanced strategy for accessing functionalized 2-alkylpyridines. nsf.gov These methods provide an exceptionally broad scope for coupling with organoboranes that contain β-hydrogens. nsf.gov

| Substrate | Coupling Partner | Catalyst/Ligand System | Key Finding | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridines | Aryl/Alkyl Boronic Acids | Pd/IPr | Promotes highly selective cross-coupling at the C-4 position. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| 2,4-Dichloropyridine | Arylboronic Acids | Ligand-free "Jeffery" conditions | Enhances C-4 selectivity to >99:1. nih.govnih.gov | nih.govnih.gov |

| 2-Pyridyl Ammonium Salts | Alkyl-9-BBN | Pd(II)-NHC | Enables B-alkyl Suzuki coupling to form 2-alkylpyridines. nsf.gov | nsf.gov |

| 2,6-Dichloropyridines | Alkyl Pinacol Boronic Esters | Pd2(dba)3 / Ad2PnBu | Allows for exhaustive alkylation, replacing both chlorides. nih.gov | nih.gov |

The Mizoroki-Heck reaction is another cornerstone of palladium catalysis, typically forming a C-C bond between an aryl or vinyl halide and an alkene. researchgate.netbeilstein-journals.org This method has been successfully applied to functionalize bromo-substituted imidazo[1,2-a]pyridines, a related nitrogen-containing heterocyclic system. beilstein-journals.orgbeilstein-journals.orgnih.gov Microwave-assisted Heck reactions have proven particularly effective for these transformations, especially when standard thermal protocols are inefficient. beilstein-journals.orgnih.gov This strategy could be envisioned for the synthesis of a 2-vinylpyridine (B74390) derivative, which could then be hydrogenated to the corresponding 2-ethylpyridine.

In recent years, methods for the direct functionalization of C-H bonds without the use of transition metals have gained significant attention as a cost-effective and environmentally friendly alternative. nih.gov These strategies often rely on the use of strong bases, organocatalysts, or highly reactive arylating agents like diaryliodonium salts to activate otherwise inert C-H bonds. nih.govnih.gov For instance, the direct C3-arylation of imidazo[1,2-a]pyridines has been achieved using tBuOK as a base in acetonitrile. nih.gov While powerful, achieving regioselective C-H functionalization on a pyridine ring bearing multiple halogen substituents, such as in a precursor to this compound, remains a significant challenge due to the multiple potential reaction sites and the electronic influence of the existing substituents. rsc.orgbeilstein-journals.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings. masterorganicchemistry.comwikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. masterorganicchemistry.comwikipedia.org In pyridine derivatives, the ring nitrogen itself acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. wikipedia.org

For a substrate like this compound, the ring is highly electron-deficient due to the cumulative effect of the ring nitrogen and two chlorine atoms, making it an excellent candidate for SNAr. The chlorine atom at the C-4 position is para to the ring nitrogen and would be the most activated site for substitution by a nucleophile. wikipedia.org The chlorine at the C-3 position is meta to the nitrogen and would be significantly less reactive. This predictable regioselectivity makes SNAr a valuable tool for the late-stage modification of polychlorinated pyridines. researchgate.net

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Hydroxide | Basic solution | Phenol derivative | wikipedia.org |

| 2,6-Dichloro-3-nitropyrimidine | Amines | - | Ortho-substituted aniline | researchgate.net |

| Methyl 2,6-dichloronicotinate | Phenols | DABCO catalyst | Aryloxy-substituted pyridine | researchgate.net |

| Pyridine | Sodium Amide | - | 2-Aminopyridine (Chichibabin reaction) | wikipedia.org |

Radical reactions offer a complementary approach to pyridine functionalization, often exhibiting reactivity patterns and regioselectivity orthogonal to traditional ionic pathways. nih.govacs.org The Minisci reaction, a classic method for the radical alkylation of heteroaromatics, typically requires strong oxidants and can suffer from poor regiocontrol on complex substrates. nih.govrsc.org

More modern approaches utilize photoredox catalysis to generate radical intermediates under mild conditions. nih.govacs.org A particularly relevant strategy involves the selective single-electron reduction of halopyridines to generate pyridyl radicals in a regiospecific manner. nih.gov This method allows the radical to be formed precisely at the site of the former halogen. This pyridyl radical can then undergo addition to functionalized alkenes in an anti-Markovnikov fashion. nih.govacs.org The mechanism often involves a proton-coupled electron transfer (PCET) step, followed by radical addition and a subsequent hydrogen atom transfer (HAT) mediated by a polarity-reversal catalyst, such as a thiol. nih.govacs.org This approach provides a high degree of mechanistic control, as the site of functionalization is predetermined by the position of the initial halogen atom.

Another strategy involves the generation of pyridinyl radicals from the single-electron reduction of pyridinium (B92312) ions, which can then couple with other radical species. acs.org The unique reactivity of these intermediates enables positional selectivity that diverges from classical Minisci chemistry. acs.org

Cross-Coupling Reactions at Pyridine C-Positions

Electrochemical Synthesis Approaches for Pyridine Derivatives

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional reagent-based methods. acs.orgresearchgate.net These techniques use electrical current to drive redox reactions, allowing for the generation of highly reactive intermediates like radical ions under mild conditions. researchgate.netrsc.org

The electrochemical hydrogenation of pyridines to piperidines has been demonstrated using anion-exchange membrane (AEM) electrolyzers with cathode catalysts like carbon-supported rhodium. acs.org This process can be achieved at ambient temperature and pressure without the need for H2 gas or acidic additives. acs.org Furthermore, electrochemical methods can be used for functionalization. The nucleophilic substitution on oligothiophene π-radical cations, generated electrochemically, by pyridine derivatives has been reported. rsc.org More directly applicable, catalyst-free electrochemical methods have been developed for the dearomative alkylation of Katritzky pyridinium salts, where the pyridinium salt itself can act as both a radical precursor and an oxidant. researchgate.net These electrochemical approaches represent a frontier in pyridine chemistry, promising greener and more efficient synthetic routes. researchgate.netmdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of halogenated pyridines, including this compound, is an area of increasing focus aimed at reducing the environmental impact of chemical manufacturing. Traditional methods for synthesizing such compounds often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. In contrast, green chemistry seeks to develop more sustainable and efficient synthetic routes by adhering to a set of core principles, including the use of catalysts, safer solvents, and improving atom economy.

The development of environmentally benign methods for synthesizing pyridine derivatives often incorporates the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. conicet.gov.ar For instance, nanocatalysts have been shown to be effective in the synthesis of certain pyridine derivatives, offering advantages such as high yields, shorter reaction times, and ease of separation and recyclability. researchgate.net While specific examples for this compound are not extensively documented in publicly available literature, the principles can be applied to its likely synthetic pathways.

One of the key strategies in green chemistry is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. This approach enhances atom economy and reduces waste by minimizing the number of synthetic steps and purification processes. nih.govacs.org The synthesis of functionalized pyridines has been achieved using MCRs under solvent-free conditions, further enhancing their green credentials. conicet.gov.ar

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are toxic, flammable, and contribute to environmental pollution. The move towards greener alternatives, such as water, ethanol, or even solvent-free reaction conditions, is a significant step in making the synthesis of compounds like this compound more sustainable. rsc.orgresearchgate.net For example, solvent- and halide-free methods have been developed for the C-H functionalization of pyridine N-oxides, demonstrating the potential for cleaner synthetic pathways. rsc.org

While the direct application of all these green principles to the synthesis of this compound is a subject for ongoing research, the existing literature on related dichlorinated and functionalized pyridines provides a strong foundation for the development of more sustainable manufacturing processes.

Table of Greener Synthetic Approaches for Pyridine Analogues

| Catalytic System | Substrate Type | Reaction Conditions | Key Green Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nanocatalyst | 3,5-dichloropyridine-4-amine and aromatic aldehydes | 5 mol% catalyst | Recyclable, environmentally friendly | High | researchgate.net |

| Wells-Dawson heteropolyacid | 3-formylchromones, β-ketoester, ammonium acetate | Solvent-free, 80 °C | Recyclable catalyst, solvent-free | 60-99 | conicet.gov.ar |

| Graphene-copper oxide composite | 2-chloro-3-pyridinamine | Nitrogen protection, 40 °C | Recyclable catalyst, reduced heavy metal pollution | Not specified | patsnap.com |

| Pd/C catalyst | 2,3,6-trichloropyridine | C1-C4 alcohol solvent, organic hydrogen donor | Recyclable catalyst, safer hydrogen source | 76.03 | google.com |

Mechanistic Investigations of Reactions Involving 3,4 Dichloro 2 Ethylpyridine

Proton Transfer Dynamics and Equilibria

Proton transfer in pyridine (B92270) derivatives is centered on the basicity of the lone pair of electrons on the nitrogen atom. The position of the protonation equilibrium is quantified by the pKa of the corresponding conjugate acid, the pyridinium (B92312) ion. For 3,4-dichloro-2-ethylpyridine, the basicity is modulated by the electronic effects of its substituents.

The ethyl group at the C2 position is weakly electron-donating through induction, which slightly increases the electron density on the nitrogen atom, thereby increasing its basicity compared to pyridine (pKa ≈ 5.2). However, the two chlorine atoms at the C3 and C4 positions exert a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density on the pyridine ring and, consequently, on the nitrogen atom, making it a weaker base. The net result is that this compound is expected to be considerably less basic than pyridine or 2-ethylpyridine (B127773). The pKa value of its conjugate acid is anticipated to be much lower, likely in the range of 0 to 1, similar to other dichloropyridines. nih.govnih.govchemicalbook.com

The protonation equilibrium is crucial as it can dramatically alter the molecule's reactivity. The resulting pyridinium cation is highly electron-deficient, which can further activate the ring towards nucleophilic attack, although it deactivates it towards electrophilic substitution or radical attack.

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.25 |

| 2-Ethylpyridine | 5.89 |

| 2,3-Dichloropyridine | -0.63 (Predicted) |

| 2,6-Dichloropyridine | -2.86 |

| 3,5-Dichloropyridine | 0.32 (Predicted) |

| This compound | Estimated < 1 |

This table presents experimental and predicted pKa values for related pyridine compounds to illustrate the electronic effects of substituents. The value for this compound is an estimation based on these trends.

Electron Transfer Processes and Radical Intermediates

Reactions involving this compound can proceed through single-electron transfer (SET) pathways, leading to the formation of radical intermediates. sigmaaldrich.com The electron-deficient nature of the dichlorinated pyridine ring makes it susceptible to reduction, where it can accept an electron to form a radical anion. This process is often initiated photochemically or electrochemically.

Furthermore, pyridinium species, formed by protonation or alkylation of the nitrogen atom, are excellent candidates for single-electron reduction to generate pyridinyl radicals. digitellinc.com These radicals are versatile intermediates that can participate in various coupling reactions. For instance, a common strategy in modern organic synthesis involves the generation of pyridinyl radicals for subsequent C-H functionalization. nih.gov

While less common than nucleophilic substitution for electron-deficient systems, radical-mediated C-H functionalization has been demonstrated for related heterocyclic systems like 3,6-dichloropyridazine. nih.govfigshare.com Such reactions typically involve the generation of a radical species that adds to the heterocycle, followed by an oxidation/rearomatization step. The presence of the chloro substituents would influence the regioselectivity of such a radical attack.

Nucleophilic Attack and Ligand Exchange Mechanisms

The most prevalent reaction mechanism for this compound is nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the two chlorine atoms render the ring electron-deficient and thus susceptible to attack by nucleophiles. libretexts.org The chlorine atoms serve as effective leaving groups.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken during this step.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product.

Regioselectivity is a key aspect of this process. The pyridine nitrogen inherently activates the C2 and C4 positions (ortho and para) towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com In this compound, a nucleophile can attack either C3 or C4. Attack at the C4 position is strongly favored because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Attack at the C3 position does not allow for this direct resonance stabilization by the nitrogen, making the corresponding intermediate higher in energy and the reaction pathway slower. stackexchange.com

Beyond substitution reactions, the nitrogen atom's lone pair allows this compound to act as a ligand in coordination chemistry, forming complexes with various transition metals.

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent plays a critical role in dictating the rate and outcome of reactions involving this compound, particularly for the SNAr mechanism.

The SNAr reaction typically involves the reaction of a neutral or anionic nucleophile with the neutral pyridine substrate to form a charged anionic intermediate (the Meisenheimer complex). According to the Hughes-Ingold rules, reactions where charge is developed in the transition state are significantly accelerated by an increase in solvent polarity. A more polar solvent can better stabilize the charged Meisenheimer complex relative to the less polar reactants, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate. nih.gov Therefore, SNAr reactions of this compound are expected to proceed much faster in polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) compared to nonpolar solvents like toluene (B28343) or hexane. acsgcipr.org

The distinction between protic and aprotic solvents is crucial.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are generally the solvents of choice for SNAr reactions. acsgcipr.org They possess high polarity to stabilize the Meisenheimer complex but lack acidic protons. This prevents them from forming strong hydrogen bonds with the nucleophile, which would otherwise reduce its nucleophilicity and slow the reaction.

| Solvent | Type | Dielectric Constant (ε) | Expected Relative Rate of SNAr |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very Fast |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | Fast |

| Acetonitrile | Polar Aprotic | 37 | Moderate |

| Ethanol | Polar Protic | 25 | Slow |

| Toluene | Nonpolar | 2.4 | Very Slow |

This table illustrates the general effect of solvent type and polarity on the rate of a typical SNAr reaction.

Stereochemical Aspects of Derivatization Reactions

While this compound itself is achiral, derivatization reactions can introduce stereocenters, making stereochemical control an important consideration. The most synthetically accessible position for creating a stereocenter is the α-carbon of the ethyl group (the carbon atom attached to the pyridine ring).

The protons on this α-carbon are acidic (pKa ≈ 30-35) due to the ability of the pyridine ring to stabilize the resulting negative charge of the conjugate base (a pyridylic anion). This allows for deprotonation with a strong base, such as an organolithium reagent, followed by reaction with an electrophile (e.g., an alkyl halide) to form a new C-C bond.

Enantioselective alkylation can be achieved by using a chiral base or a chiral ligand. nih.gov The mechanism involves the formation of a well-defined chiral organolithium aggregate in the transition state. nih.gov For example, deprotonation of a 2-alkylpyridine with a chiral lithium amide (CLA) creates a mixed aggregate that provides a chiral environment. The subsequent approach of the electrophile is sterically biased to one face of the planar pyridylic anion, resulting in the preferential formation of one enantiomer of the product. nih.govescholarship.org This strategy has been successfully applied to the enantioselective alkylation of 2-ethylpyridine, demonstrating its feasibility for creating chiral centers adjacent to the pyridine ring with high enantiomeric ratios. nih.gov

Computational and Theoretical Studies of 3,4 Dichloro 2 Ethylpyridine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations serve as the foundation for the theoretical analysis of 3,4-Dichloro-2-ethylpyridine. DFT methods, in particular, offer a favorable balance between computational cost and accuracy, making them a common choice for studying substituted pyridines. nih.govnih.gov These calculations are used to determine the molecule's ground-state energy, optimize its geometry, and derive a host of electronic properties that govern its chemical character.

While specific experimental or computational studies detailing the optimized geometry of this compound are not prominent in the surveyed literature, its structural parameters can be reliably predicted using DFT methods based on extensive research on related substituted pyridines. researchgate.netnih.gov The process of geometry optimization involves finding the lowest-energy arrangement of atoms, which corresponds to the most stable molecular structure. youtube.com For this compound, this includes determining the bond lengths, bond angles, and the dihedral angles, with particular attention to the rotational conformation of the 2-ethyl group relative to the pyridine (B92270) ring. nih.gov

The pyridine ring is expected to be nearly planar, with minor distortions caused by the substituents. The presence of two chlorine atoms and an ethyl group will influence the bond lengths and angles of the heterocyclic ring compared to unsubstituted pyridine. DFT calculations on similar halogenated and alkyl-substituted pyridines provide a basis for estimating these parameters. nih.govnih.gov

Table 1: Predicted Geometric Parameters for this compound Note: These values are representative estimates based on DFT calculations of similarly substituted pyridine compounds and are presented for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | ~1.74 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (ring) | ~1.39 Å | |

| C-C (ethyl) | ~1.53 Å | |

| Bond Angles | C-N-C | ~117° |

| Cl-C-C | ~121° | |

| C-C-N | ~123° |

The arrangement of electrons within a molecule dictates its reactivity, polarity, and spectroscopic properties. Computational methods provide essential tools for analyzing the electronic structure of this compound, including the distribution of frontier molecular orbitals, the electrostatic potential, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, as more energy is required for electronic excitation. nih.gov For this compound, the electron-withdrawing nature of the two chlorine atoms is expected to lower the energy of both the HOMO and LUMO, while the weakly electron-donating ethyl group would have a smaller, opposing effect. Computational studies on other chloropyridines and related heterocycles confirm that halogen substituents significantly influence the energies and distributions of these frontier orbitals. wuxibiology.com

Table 2: Representative Frontier Orbital Energies for Substituted Pyridines Note: The following data from related compounds illustrates the typical energy ranges calculated using DFT methods.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Chloropyridine | -6.5 to -7.5 | -0.5 to -1.5 | ~6.0 |

| Dichloropyridine | -7.0 to -8.0 | -1.0 to -2.0 | ~6.0 |

The HOMO-LUMO gap can be correlated with the molecule's ability to absorb light; a smaller gap corresponds to absorption at a longer wavelength. schrodinger.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. beilstein-journals.org

Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites susceptible to electrophilic attack.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack.

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, the MEP map is expected to show a significant region of negative potential around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. nih.govunizar.es Negative potential would also be associated with the electronegative chlorine atoms. Conversely, regions of positive potential are anticipated around the hydrogen atoms of the pyridine ring and the ethyl group, indicating their susceptibility to nucleophilic attack. nih.gov MEP analysis of various substituted pyridines has consistently been used to rationalize their interaction patterns and biological activities. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.dewisc.edu This method is used to quantify atomic charges, analyze orbital hybridization, and investigate delocalization effects through donor-acceptor interactions. wisc.eduscirp.org

In this compound, NBO analysis would quantify the electron-withdrawing effects of the nitrogen and chlorine atoms, which would result in negative natural atomic charges on these atoms and positive charges on the adjacent carbon atoms. The analysis also elucidates hyperconjugative interactions, which contribute to molecular stability. scirp.org These interactions involve the delocalization of electron density from a filled (donor) NBO, such as a lone pair or a sigma (σ) bond, to an empty (acceptor) NBO, typically an antibonding sigma-star (σ) orbital. wisc.edu For instance, the lone pair of the nitrogen atom can delocalize into the σ orbitals of the adjacent C-C and C-N bonds, stabilizing the ring structure. scirp.org

Table 3: Predicted NBO Analysis Features for this compound Note: This table describes the expected outcomes from an NBO analysis based on principles and studies of similar molecules.

| Feature | Description | Expected Finding |

| Natural Atomic Charges | Distribution of electron density among atoms. | Negative charges on N and Cl atoms; positive charges on adjacent C atoms and H atoms. |

| Hybridization | sp-composition of atomic orbitals in bonds. | Ring carbons and nitrogen would exhibit sp² hybridization. Ethyl carbons would be sp³. |

| Donor-Acceptor Interactions | Electron delocalization from filled to empty orbitals. | Strong stabilization from n(N) → σ(C-C) and n(Cl) → σ(C-C) interactions. |

Electronic Structure Analysis

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, allowing researchers to map the entire reaction pathway from reactants to products. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to determine activation energies and reaction thermodynamics. researchgate.net

While specific mechanistic studies for this compound were not found, computational investigations into the reactions of other substituted pyridines provide a framework for understanding its potential reactivity. For example, DFT has been used to model the hydrodenitrogenation (HDN) of pyridine over catalysts, a crucial process in petroleum refining. researchgate.net Such studies detail the step-by-step hydrogenation of the pyridine ring to form piperidine (B6355638) and its subsequent ring-opening.

Other computationally explored pathways for pyridine derivatives include:

Side-Chain Reactions: The acidity of protons on carbons attached to the pyridine ring (benzylic-like positions) can be calculated, providing insight into deprotonation and subsequent nucleophilic reactions. pearson.com

Cycloaddition Reactions: The feasibility and stereochemical outcomes of reactions like the Diels-Alder reaction, where the pyridine derivative can act as either the diene or dienophile, can be modeled. nih.gov

Synthesis Pathways: Computational methods can help rationalize the outcomes of multicomponent reactions used to synthesize highly substituted pyridines, for instance, by modeling the electrocyclization of intermediate 3-azatrienes. nih.gov

These computational approaches provide a powerful means to predict and understand the chemical behavior of this compound, guiding future synthetic efforts and applications.

Transition State Analysis and Energy Barriers

The study of reaction mechanisms is fundamental to understanding chemical reactivity, and computational analysis of transition states is a cornerstone of this field. For a molecule like this compound, theoretical calculations are used to map out the potential energy surface of a reaction, identifying the high-energy transition state that connects reactants to products. The energy difference between the reactants and this transition state is known as the energy barrier or activation energy.

Table 1: Illustrative Theoretical Impact of Substituents on Reaction Energy Barriers

| Reaction Type | Substituent Effect on Pyridine Ring | Predicted Impact on Energy Barrier for this compound |

| Electrophilic Aromatic Substitution | Chloro groups are deactivating; Ethyl group is activating. | Overall higher energy barrier compared to unsubstituted pyridine. |

| Nucleophilic Aromatic Substitution | Chloro groups are activating; Ethyl group is deactivating. | Lower energy barrier for substitution at chloro-positions compared to unsubstituted pyridine. |

| Reaction at Nitrogen Atom | Combined electronic effects influence the nucleophilicity of the nitrogen lone pair. | Moderate impact on energy barrier, dependent on the specific electrophile. |

Note: This table represents generalized predictions based on established principles of physical organic chemistry that would be quantified by computational analysis.

Computational Modeling of Proton and Electron Transfer Processes

Proton-coupled electron transfer (PCET) is a vital process in many chemical and biological systems. Computational models, particularly DFT, are essential for studying these complex reactions. researchgate.net These models can calculate key parameters like acidity constants (pKa) and reduction potentials, which are crucial for understanding how a molecule like this compound might participate in PCET. For substituted pyridines, DFT combined with implicit solvation models can predict pKa values with a high degree of accuracy. researchgate.net

The theoretical framework for PCET treats the transferring proton and the electron quantum mechanically, accounting for phenomena like hydrogen tunneling. nih.gov By calculating the relative free energies of the ground state and potential intermediate states (such as a charge-separated state), researchers can predict whether a reaction will proceed through a concerted mechanism (proton and electron move together) or a stepwise pathway. For this compound, models would analyze how the electron-withdrawing chlorine atoms and the electron-donating ethyl group affect the stability of radical cations or anions, thereby influencing the thermodynamics and kinetics of any potential proton and electron transfer events.

Predictive Modeling for Chemical Reactivity

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) and machine learning techniques, is a powerful tool for forecasting the chemical behavior of molecules. rsc.org These models correlate structural or quantum-chemical descriptors of a molecule with its observed reactivity. For this compound, a predictive model could be developed to estimate its reactivity towards a range of reactants or to predict its regioselectivity in reactions like electrophilic aromatic substitution. acs.org

The first step in building such a model is to calculate a set of molecular descriptors. For this compound, these would include:

Quantum Mechanical Descriptors: Atomic charges, HOMO/LUMO energies, and molecular electrostatic potential.

Physicochemical Descriptors: Lipophilicity (LogP), dipole moment, and polarizability.

These descriptors quantify the electronic and steric properties imparted by the chloro and ethyl groups. A machine learning algorithm can then be trained on a dataset of known reactions for similar halogenated aromatic compounds to find a mathematical relationship between the descriptors and the reaction outcome. nih.gov Such a model could then predict, for example, the most likely site for halogenation on the pyridine ring with a high degree of accuracy. rsc.orgacs.org

Supramolecular Interactions Modeling

The chlorine atoms in this compound are not only pivotal for its covalent reactivity but also enable it to participate in specific and directional non-covalent interactions, most notably halogen bonding. Theoretical studies show that a covalently bonded halogen atom possesses a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the atom, directly opposite the covalent bond. nih.gov This positive region can interact favorably with a nucleophile, such as a lone pair on a nitrogen or oxygen atom.

Computational modeling, particularly DFT, is used to characterize these supramolecular interactions. nih.govmuni.cz Calculations can determine the geometry and strength of the halogen bonds that this compound can form. The interaction energy increases in the order of Cl < Br < I, following the polarizability of the halogen atom. nih.gov In the case of this compound, the two chlorine atoms can act as halogen bond donors, allowing the molecule to form one-dimensional chains or more complex three-dimensional networks in the solid state. These interactions are highly directional, with the C—Cl···Acceptor angle typically being close to 180°.

Table 2: Typical Parameters for Chlorine-Mediated Halogen Bonds from Computational Models

| Parameter | Typical Value Range | Significance |

| Interaction Energy (DFT) | -2 to -5 kcal/mol | Indicates the strength of the non-covalent bond. |

| RXB (Normalized Interaction Ratio) | 0.85 - 0.98 | Ratio of the Cl···Acceptor distance to the sum of their van der Waals radii; values < 1 indicate a bonding interaction. |

| C—Cl···Acceptor Angle | 160° - 180° | Demonstrates the high directionality of the σ-hole interaction. |

Note: Data is generalized from computational studies on chloro-aromatic compounds.

These modeling studies are crucial for crystal engineering and materials science, as they allow for the rational design of supramolecular assemblies where molecules like this compound are used as building blocks.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3,4 Dichloro 2 Ethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3,4-Dichloro-2-ethylpyridine. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, a complete picture of the molecular structure can be assembled.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the ethyl group and the two protons on the pyridine (B92270) ring. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom significantly influences the chemical shifts of the ring protons, causing them to appear in the downfield region of the spectrum.

The protons of the ethyl group exhibit characteristic splitting patterns due to spin-spin coupling. The methyl (-CH₃) protons would appear as a triplet, coupled to the adjacent methylene (B1212753) (-CH₂) protons. The methylene protons, in turn, would appear as a quartet, coupled to the three methyl protons.

The two remaining aromatic protons on the pyridine ring, H-5 and H-6, would appear as distinct signals. H-6 is adjacent to the nitrogen atom, which is expected to deshield it significantly, causing it to resonate at a lower field compared to H-5. These two protons would couple to each other, resulting in two doublets.

Expected ¹H NMR Data for this compound

This table presents predicted chemical shifts (δ) and coupling constants (J) based on analysis of similar substituted pyridines. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂-CH₃ | ~1.3 | Triplet | ~7.5 |

| -CH₂-CH₃ | ~2.8 | Quartet | ~7.5 |

| H-5 | ~7.4 | Doublet | ~5.0 |

| H-6 | ~8.3 | Doublet | ~5.0 |

Carbon-13 (¹³C) NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven unique signals, corresponding to each of the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

The carbons directly bonded to the electronegative chlorine atoms (C-3 and C-4) are expected to be significantly deshielded and thus appear at a lower field. The C-2 carbon, bonded to the ethyl group, and the C-6 carbon, adjacent to the nitrogen, would also be found in the downfield aromatic region. The carbons of the ethyl group, being aliphatic, will appear in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). libretexts.org

Expected ¹³C NMR Data for this compound

This table presents predicted chemical shifts (δ) based on data from analogous compounds like 2-ethylpyridine (B127773) and various dichloropyridines.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| -CH₂-C H₃ | ~14 | CH₃ |

| -C H₂-CH₃ | ~25 | CH₂ |

| C-5 | ~125 | CH |

| C-3 | ~135 | C (quaternary) |

| C-4 | ~145 | C (quaternary) |

| C-6 | ~150 | CH |

| C-2 | ~160 | C (quaternary) |

Advanced NMR Techniques for Stereochemical Assignment

For this compound, which is an achiral molecule without stereoisomers, traditional stereochemical assignment is not applicable. However, advanced NMR techniques are crucial for confirming the molecule's constitution, specifically the placement of the substituents on the pyridine ring.

The Nuclear Overhauser Effect (NOE) is a powerful technique that detects protons that are close to each other in space, regardless of whether they are connected through bonds. intermediateorgchemistry.co.uk An NOE experiment, such as a 2D NOESY (Nuclear Overhauser Effect Spectroscopy), would provide definitive evidence for the substituent positions. A key expected observation in the NOESY spectrum would be a cross-peak between the methylene (-CH₂) protons of the ethyl group and the H-6 proton of the pyridine ring. libretexts.org This correlation would prove their spatial proximity, confirming that the ethyl group is located at the C-2 position, adjacent to H-6. This through-space interaction is distinct from the through-bond coupling observed in a COSY spectrum and is invaluable for the unambiguous structural elucidation of substituted aromatic systems. nih.govyoutube.com

Vibrational Spectroscopy (FTIR and Raman)

Identification of Characteristic Vibrational Modes

The vibrational spectrum of this compound can be divided into several regions corresponding to specific types of molecular vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl group (both symmetric and asymmetric) are expected in the 2980-2850 cm⁻¹ range.

C=C and C=N Ring Stretching: The characteristic stretching vibrations of the pyridine ring, involving both C=C and C=N bonds, produce a series of sharp bands typically found in the 1600-1400 cm⁻¹ region.

C-H Bending/Deformation: In-plane bending vibrations for the aromatic C-H bonds appear in the 1300-1000 cm⁻¹ range. The deformation modes of the ethyl group's CH₃ and CH₂ groups (e.g., scissoring, rocking, wagging) also occur in this fingerprint region, often around 1465 cm⁻¹ and 1375 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations are a key feature and are expected to produce strong bands in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. The exact positions can help confirm the presence of the chlorine substituents on the aromatic ring.

Ring Bending Modes: Out-of-plane bending modes for the aromatic C-H bonds and ring deformation modes are found at frequencies below 900 cm⁻¹.

Expected Characteristic Vibrational Modes for this compound

This table summarizes the expected frequency ranges for the key vibrational modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | Strong | Strong |

| CH₂/CH₃ Deformation | 1470 - 1370 | Medium | Medium |

| Aromatic C-H In-plane Bend | 1300 - 1000 | Medium | Weak |

| C-Cl Stretch | 800 - 600 | Strong | Strong |

| Aromatic C-H Out-of-plane Bend | 900 - 700 | Strong | Weak |

Correlation with Computational Vibrational Frequencies and Potential Energy Distribution (PED)

To achieve an unambiguous assignment of all observed vibrational bands, experimental data is often correlated with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies and intensities of a molecule. nih.govnih.gov

The standard procedure involves:

Optimizing the molecular geometry of this compound using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)).

Calculating the harmonic vibrational frequencies from the optimized structure.

Applying a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. iarjset.com

A key output of this analysis is the Potential Energy Distribution (PED). The PED provides a quantitative breakdown of how different internal coordinates (such as the stretching of a specific bond or the bending of an angle) contribute to each calculated normal mode of vibration. researchgate.netresearchgate.net For a complex molecule like this compound, where many vibrational modes can be coupled, the PED is essential for making a definitive assignment for each peak in the FTIR and Raman spectra, moving beyond simple group frequency correlations to a detailed understanding of the molecule's dynamic behavior. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. slideshare.net When an organic molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The transitions relevant to the 200-800 nm range are typically π → π* and n → π* transitions. libretexts.org

For this compound, the pyridine ring constitutes the primary chromophore, the part of the molecule responsible for these electronic transitions. The structure contains π bonds and non-bonding (n) electrons on the nitrogen atom, making it susceptible to both π → π* and n → π* transitions. scribd.com

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands. scribd.com In aromatic systems like pyridine, these transitions are expected.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital. youtube.com These are generally lower in energy and intensity compared to π → π* transitions. youtube.com

The substituents on the pyridine ring—two chlorine atoms and an ethyl group—act as auxochromes, which modify the absorption characteristics of the chromophore. slideshare.net The chlorine atoms, with their lone pairs, and the alkyl ethyl group can influence the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). Halogen substituents on an aromatic ring typically cause a bathochromic shift (red shift) to longer wavelengths.

Based on analogous compounds, the predicted UV-Visible absorption data for this compound in a non-polar solvent like hexane are summarized below.

Interactive Data Table: Predicted UV-Visible Absorption Data for this compound

| Predicted Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Chromophore/Electrons |

| π → π | ~265 - 280 | High (~5,000 - 15,000) | Pyridine π-system |

| n → π | ~290 - 310 | Low (~100 - 1,000) | Nitrogen lone pair |

X-ray Diffraction Analysis for Solid-State Structures

As no published crystal structure for this compound exists, a hypothetical structural analysis is presented based on common packing motifs observed for substituted pyridines. It would be expected to crystallize in a common space group for small organic molecules, such as the monoclinic P21/c or the orthorhombic P212121. The presence of an ethyl group introduces conformational flexibility, and its orientation relative to the pyridine ring would be a key feature determined by the crystal packing forces.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value | Description |

| Crystal System | Monoclinic | A common crystal system for such molecules. |

| Space Group | P2₁/c | A frequently observed centrosymmetric space group. |

| a (Å) | ~7-9 | Unit cell dimension. |

| b (Å) | ~10-14 | Unit cell dimension. |

| c (Å) | ~8-11 | Unit cell dimension. |

| β (°) | ~95-105 | The angle characteristic of the monoclinic system. |

| Z | 4 | Number of molecules in the unit cell. |

The solid-state architecture of this compound would be dictated by a combination of weak non-covalent interactions. These interactions are critical in crystal engineering as they govern the assembly of molecules into a stable, repeating lattice. acs.orgmdpi.com

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C–H···N hydrogen bonds are expected, where a hydrogen atom from an ethyl group or the pyridine ring of one molecule interacts with the nitrogen atom of a neighboring molecule. acs.org

Halogen Bonding: The chlorine atoms on the pyridine ring can act as halogen bond donors. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of another pyridine molecule (C–Cl···N). mdpi.comresearchgate.net Weaker C–Cl···Cl interactions may also contribute to the crystal packing. nih.gov

π–π Stacking: The aromatic pyridine rings can interact through π–π stacking. Given the substitution pattern, offset or tilted stacking arrangements would be more likely than a direct face-to-face overlap to minimize steric hindrance. nih.gov

Interactive Data Table: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Significance |

| Hydrogen Bond | C–H (ethyl/ring) | N (pyridine) | ~2.5 - 2.8 (H···N) | Directional, contributes to chain or layer formation. |

| Halogen Bond | C–Cl | N (pyridine) | ~3.0 - 3.3 (Cl···N) | Strong directional interaction, key to supramolecular assembly. mdpi.comnsf.gov |

| Halogen Bond | C–Cl | Cl–C | ~3.4 - 3.6 (Cl···Cl) | Weaker, contributes to overall packing stability. |

| π–π Stacking | Pyridine Ring | Pyridine Ring | ~3.5 - 3.8 (centroid-centroid) | Stabilizes packing through delocalized electron interactions. |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is mapped with functions like dnorm, which highlights regions of close intermolecular contact. Accompanying two-dimensional fingerprint plots summarize these interactions by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). whiterose.ac.uk

For this compound, the Hirshfeld surface analysis would be expected to reveal the following:

The dnorm map would likely show distinct red spots indicating the close contacts associated with the predicted C–H···N hydrogen bonds and C–Cl···N halogen bonds.

The 2D fingerprint plot would be dominated by contributions from H···H, Cl···H, and C···H contacts, reflecting the prevalence of van der Waals forces and the specific hydrogen and halogen bonds. The percentage contribution of each contact type provides a quantitative measure of its importance in the crystal packing. mdpi.com

Interactive Data Table: Predicted Hirshfeld Surface Contact Contributions for this compound

| Contact Type | Predicted Contribution (%) | Key Features on Fingerprint Plot |

| H···H | ~35 - 45% | Large, diffuse region due to the high abundance of hydrogen atoms. |

| Cl···H / H···Cl | ~20 - 30% | Sharp, distinct "wings" or "spikes" indicative of close contacts. |

| C···H / H···C | ~10 - 15% | Characteristic wings associated with C-H···π interactions. |

| N···H / H···N | ~5 - 10% | Spikes corresponding to the C-H···N hydrogen bonds. |

| Cl···N / N···Cl | ~3 - 7% | Spikes corresponding to the C-Cl···N halogen bonds. |

| C···C | ~2 - 5% | Points at higher di/de values, indicating π-stacking. |

Mass Spectrometry for Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bris.ac.uk It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. sapub.org Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. mdpi.com

The molecular formula of this compound is C₇H₇Cl₂N. The presence of two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under EI-MS is predicted to proceed through several key pathways, primarily involving the cleavage of bonds alpha to the pyridine ring and the loss of substituents. jcsp.org.pknih.gov

Alpha-Cleavage: The most favorable initial fragmentation is often the cleavage of the C-C bond between the ethyl group and the pyridine ring, leading to the loss of a methyl radical (•CH₃). This is a common pathway for alkyl-substituted aromatic rings. miamioh.edu

Loss of Chlorine: Elimination of a chlorine atom (•Cl) from the molecular ion or subsequent fragments is another expected pathway. nih.gov

Loss of HCl: The molecule may also lose a molecule of hydrogen chloride (HCl). jcsp.org.pk

Ring Fragmentation: Further fragmentation can involve the characteristic cleavage of the pyridine ring, often through the loss of HCN. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | Proposed Ion | Proposed Fragmentation Pathway |

| 175 | [C₇H₇Cl₂N]⁺• (M⁺) | Molecular Ion |

| 160 | [C₆H₄Cl₂N]⁺ | M⁺ - •CH₃ (Loss of methyl radical) |

| 140 | [C₇H₇ClN]⁺• | M⁺ - •Cl (Loss of chlorine radical) |

| 139 | [C₇H₆ClN]⁺ | M⁺ - HCl (Loss of hydrogen chloride) |

| 112 | [C₆H₄ClN]⁺ | ⁺• - HCN (Loss of hydrogen cyanide) |

| 77 | [C₅H₃N]⁺• | Further fragmentation |

Exploration of Biological Interactions and Structure Activity Relationships of 3,4 Dichloro 2 Ethylpyridine Derivatives in Vitro/mechanistic Focus

Design Principles for Pyridine-Containing Scaffolds in Biological Research

Key design principles for pyridine-containing scaffolds include:

Modulation of Physicochemical Properties: The pyridine (B92270) nucleus can influence a molecule's solubility, lipophilicity, and metabolic stability. For instance, the basicity of the pyridine nitrogen can be tuned by the introduction of electron-donating or electron-withdrawing substituents, which in turn affects the compound's pharmacokinetic profile. nih.govnih.gov

Bioisosteric Replacement: Pyridine rings are often used as bioisosteres for phenyl rings to improve potency, alter selectivity, or enhance pharmacokinetic properties. The nitrogen atom can introduce a key interaction with a biological target that is not possible with a simple phenyl ring. dovepress.com

Scaffold for Directed Interactions: The pyridine ring serves as a rigid core from which various functional groups can be appended in a well-defined spatial arrangement. This allows for the precise positioning of pharmacophoric features to optimize interactions with a target protein or nucleic acid. nih.govnih.gov

Privileged Scaffold: Dihydropyridines, in particular, are considered "privileged structures" as they demonstrate affinity for a wide array of diverse binding sites. nih.gov This suggests that the pyridine core can be a versatile starting point for developing ligands for various biological targets.

The functionalization of the pyridine ring with substituents like the chloro and ethyl groups in 3,4-Dichloro-2-ethylpyridine is a deliberate design choice to modulate its electronic and steric properties, thereby influencing its biological activity. nih.gov

Mechanistic Studies of Enzyme Inhibition by Pyridine Derivatives

Common mechanisms of enzyme inhibition by pyridine derivatives include:

Competitive Inhibition: Many pyridine-based inhibitors are designed to mimic the structure of the natural substrate or a transition state of the enzyme-catalyzed reaction. They bind to the active site of the enzyme, preventing the substrate from binding. For example, certain pyridine derivatives have been shown to be potent inhibitors of cholinesterases, enzymes crucial in the nervous system. nih.gov

Non-competitive and Mixed Inhibition: Some pyridine derivatives can bind to an allosteric site on the enzyme, a site distinct from the active site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency. This can be either non-competitive (the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex) or mixed (the inhibitor has different affinities for the free enzyme and the enzyme-substrate complex). nih.gov

Metal Ion Chelation: The nitrogen atom of the pyridine ring, along with other strategically placed functional groups, can chelate metal ions that are essential for the catalytic activity of metalloenzymes. nih.gov

The following table provides examples of pyridine derivatives and their enzyme inhibitory activities.

| Compound Class | Target Enzyme | Inhibition Mechanism | Reference |

| Pyrrolo[3,2-c]pyridine derivatives | FMS kinase | Not specified | researchgate.net |

| Imidazo[1,2-α]pyridine derivatives | c-Met kinase | Not specified | researchgate.net |

| Pyrimidine and pyridine diamines | Cholinesterases (AChE, BChE) | Mixed or uncompetitive | nih.gov |

| Thienopyridine derivatives | Hepatic gluconeogenesis | Not specified | rsc.org |

Receptor Binding Affinity Studies (In Vitro)

The ability of a compound to bind to a specific receptor is a fundamental aspect of its pharmacological activity. In vitro receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its target. Pyridine derivatives have been extensively studied for their interactions with a variety of receptors. nih.govnih.gov

The interaction between a pyridine-containing ligand and its receptor is governed by a combination of non-covalent forces:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a proficient hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -OH, -NH groups) in the receptor's binding pocket. researchgate.net

π-π Stacking: The aromatic nature of the pyridine ring allows it to engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. mdpi.com

Hydrophobic Interactions: Substituents on the pyridine ring, such as the ethyl group in this compound, can participate in hydrophobic interactions with nonpolar regions of the receptor. rjlbpcs.com

Molecular docking studies are often employed to visualize and understand these interactions at an atomic level. rjlbpcs.com For instance, docking studies of bipyridine derivatives with the epidermal growth factor receptor (EGFR) have revealed key hydrogen bond and hydrophobic interactions that contribute to their binding affinity. rjlbpcs.com

Characterizing the binding site of a receptor is essential for the rational design of potent and selective ligands. Techniques such as X-ray crystallography of ligand-receptor complexes and site-directed mutagenesis can provide detailed information about the key amino acid residues involved in binding.

Studies on pyridine derivatives have helped to characterize the binding pockets of various receptors. For example, research on 1,4-dihydropyridine and pyridine derivatives has provided insights into the binding sites of adenosine receptors, revealing that these compounds can bind to A1, A2A, and A3 subtypes with varying affinities. nih.gov The presence of specific substituents on the pyridine ring can significantly influence this selectivity. nih.gov Similarly, studies on pyridine derivatives as antagonists for the chemokine receptor CXCR4 have identified key structural features required for high-affinity binding. nih.gov

DNA Interaction Mechanisms (e.g., Intercalation, Groove Binding)

Certain pyridine derivatives, particularly those with planar aromatic systems, can interact with DNA, which can be a mechanism for their anticancer or antimicrobial activity. researchgate.netzu.edu.ua The primary non-covalent modes of DNA interaction are intercalation and groove binding.

Intercalation: This mode of interaction involves the insertion of a planar molecule between the base pairs of the DNA double helix. zu.edu.uaresearchgate.net This causes a distortion of the DNA structure, which can interfere with processes like replication and transcription. zu.edu.ua The planarity of the pyridine ring can contribute to the intercalative potential of a larger fused aromatic system.

Groove Binding: Molecules can also bind to the minor or major grooves of the DNA helix. researchgate.netrsc.org This interaction is typically driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions with the edges of the base pairs and the sugar-phosphate backbone. researchgate.net The substituents on the pyridine ring can play a crucial role in determining the groove preference and binding affinity.

Studies on zinc(II) complexes with pyridine-based ligands have shown that these complexes can bind to DNA via an intercalative mode. nih.gov The binding affinity was found to be influenced by the nature of the substituents on the pyridine ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect. nih.gov

For pyridine derivatives, QSAR models have been developed to predict various biological activities, including anticancer and anti-inflammatory effects. chemrevlett.comresearchgate.net These models typically use a set of molecular descriptors that quantify different aspects of the chemical structure, such as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric Descriptors: These relate to the size and shape of the molecule.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule.

Topological Descriptors: These describe the connectivity of atoms in the molecule.